molecular formula C10H11BrN2O2S2 B2406695 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole CAS No. 868216-41-5

1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

Cat. No.: B2406695
CAS No.: 868216-41-5
M. Wt: 335.23
InChI Key: PKTAGBYQBGMLAE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole is a chemical compound belonging to the class of imidazole derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole typically involves the reaction of 4-bromophenylsulfonyl chloride with 2-methylsulfanyl-4,5-dihydroimidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of different functional groups at the bromine position.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole is unique compared to other similar compounds due to its specific structural features and potential applications. Similar compounds include:

  • 1-(4-Chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

  • 1-(4-Iodophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

  • 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

These compounds differ in the halogen substituent on the phenyl ring, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTAGBYQBGMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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